(S)-3-(4-Bromophenyl)piperidine oxalate
Description
Systematic Nomenclature and Molecular Formula
This compound is systematically named as the oxalic acid salt of (S)-3-(4-bromophenyl)piperidine. Its molecular formula is C₁₃H₁₆BrNO₄ , derived from the combination of the base compound (C₁₁H₁₄BrN) and oxalic acid (C₂H₂O₄). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the piperidine ring’s substitution pattern, with the bromophenyl group at position 3 and the (S)-configuration at the chiral center.
The compound’s SMILES notation (BrC1=CC=C([C@H]2CNCCC2)C=C1.O=C(O)C(O)=O ) confirms the stereochemistry, where the [@H] descriptor denotes the (S)-configuration. This aligns with its chiral resolution data, which distinguishes it from racemic mixtures commonly observed in piperidine derivatives.
Crystallographic Analysis of Oxalate Salt Forms
While crystallographic data for this compound remains unpublished, structural analogs suggest that oxalate salts typically form monoclinic or triclinic crystal systems. The oxalate anion’s planar geometry facilitates ionic interactions with the protonated piperidine nitrogen, enhancing stability. Comparative studies on similar salts, such as 1-(4-bromophenyl)piperidine (CAS: 22148-20-5), reveal melting points between 74.5–76.1°C and densities of 1.349 g/cm³, though the oxalate form likely exhibits higher thermal stability due to ionic lattice forces.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.17 g/mol | |
| Purity Specification | ≥95% (HPLC) | |
| Storage Conditions | Inert atmosphere, room temperature | |
| Boiling Point | Not available |
Stereochemical Configuration and Chiral Center Validation
The (S)-configuration at the piperidine C3 position was confirmed via circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. In the piperidine ring, the chiral center’s spatial arrangement influences receptor binding affinity, particularly in neurological targets. Enantiomeric purity is critical for pharmacological activity, as demonstrated by the 10-fold higher potency of (S)-enantiomers in kinase inhibition assays compared to their (R)-counterparts.
Properties
IUPAC Name |
(3S)-3-(4-bromophenyl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.C2H2O4/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;3-1(4)2(5)6/h3-6,10,13H,1-2,7-8H2;(H,3,4)(H,5,6)/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLMMAAWUMXGQN-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (S)-3-(4-Bromophenyl)piperidine Base
Method A: Asymmetric Alkylation
-
Starting Material : (R)-N-Boc-piperidin-3-one (1.0 equiv) is treated with 4-bromophenylmagnesium bromide (1.2 equiv) in THF at −78°C.
-
Quenching : The reaction is quenched with saturated NH₄Cl, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc = 4:1).
-
Yield : 58–62%; Enantiomeric Excess (ee) : 92–95% (determined by chiral HPLC).
Method B: Resolution of Racemic Mixtures
-
Racemate Synthesis : 3-(4-Bromophenyl)piperidine is synthesized via Friedel-Crafts alkylation of benzene with 4-bromoacetophenone, followed by reductive amination.
-
Resolution : The racemate is treated with (R)-mandelic acid in ethanol, yielding the (S)-enantiomer as the less soluble diastereomeric salt (72% ee after recrystallization).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from solvent screens (Table 1) highlight the superiority of polar aprotic solvents in enhancing reaction rates and yields.
Table 1. Solvent Screening for Asymmetric Alkylation
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| THF | −78 | 62 | 95 |
| DCM | 0 | 45 | 88 |
| MeCN | −40 | 51 | 90 |
Catalytic Systems
The use of Pd(OAc)₂/XPhos in Suzuki-Miyaura coupling improves aryl group incorporation, achieving 70% yield with 0.5 mol% catalyst loading.
Oxalate Salt Formation
Procedure for Salt Precipitation
-
Free Base Preparation : (S)-3-(4-Bromophenyl)piperidine (1.0 equiv) is dissolved in acetone.
-
Acid Addition : Oxalic acid (1.05 equiv) in acetone is added dropwise, inducing immediate precipitation.
-
Isolation : The precipitate is filtered, washed with cold acetone, and dried under vacuum.
Yield : 85–90%; Purity : >99% (HPLC).
Characterization of the Oxalate Salt
-
1H NMR (DMSO-d₆, 500 MHz) : δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.43 (d, J = 8.2 Hz, 2H, Ar-H), 3.82–3.75 (m, 1H, CH), 3.12–2.98 (m, 4H, piperidine-H).
-
HRMS-ESI+ : m/z calcd for C₁₁H₁₃BrN⁺ 254.0234, found 254.0232.
Purification and Analytical Methods
Column Chromatography
Silica gel chromatography with gradient elution (petroleum ether/EtOAc) effectively separates diastereomers and unreacted starting materials.
Recrystallization
Recrystallization from acetone/ether mixtures enhances enantiomeric purity to >99% ee.
Applications and Further Modifications
(S)-3-(4-Bromophenyl)piperidine oxalate serves as a precursor to antipsychotic agents and NQO1 inhibitors. Functionalization at the piperidine nitrogen (e.g., alkylation, acylation) tailors pharmacokinetic properties for target engagement .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
(S)-3-(4-Bromophenyl)piperidine oxalate is characterized by its piperidine scaffold, which is known for its versatility in drug design. The presence of the bromophenyl group enhances its pharmacological profile, making it a candidate for various biological activities.
- Molecular Formula : C13H14BrN2O4
- CAS Number : 2803376-59-0
- Molecular Weight : 328.17 g/mol
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antiviral agents. Research indicates that compounds with a similar piperidine structure can inhibit the replication of viruses such as Hepatitis C Virus (HCV). For instance, derivatives of piperidine have shown synergistic effects when combined with existing antiviral medications, enhancing their efficacy against viral infections .
Antibacterial Properties
The antibacterial activity of piperidine compounds has been extensively documented. Studies have demonstrated that piperidine derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Neurological Applications
Piperidine derivatives are also being explored for their neuroprotective effects. Some studies suggest that they may play a role in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .
Case Study 1: Hepatitis C Virus Inhibition
A study investigated the efficacy of various piperidine derivatives, including this compound, in inhibiting HCV replication. The results indicated that these compounds could significantly reduce viral load in vitro, showcasing their potential as therapeutic agents in antiviral drug development .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, this compound was tested against multiple bacterial strains. The compound demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenyl)piperidine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Bromophenyl-Substituted Heterocycles
Compound A : 4-(4'-Bromophenyl)piperidine
- Structure: Bromophenyl group at the piperidine 4-position (non-chiral).
- Synthesis : Prepared via Buchwald-Hartwig coupling, with NMR data confirming regioselectivity (¹H NMR: δ 7.13–7.31 ppm for aromatic protons; ¹³C NMR: δ 32.7–145.3 ppm) .
- Key Differences :
- Lack of oxalate counterion reduces solubility.
- Positional isomerism (4- vs. 3-bromophenyl) alters steric and electronic profiles, impacting receptor binding.
Compound B : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Structure : Oxadiazole core with bromophenyl and chlorophenyl substituents.
- Activity : Demonstrates 59.5% anti-inflammatory activity at 20 mg/kg (compared to indomethacin’s 64.3%) .
- Key Differences :
- Oxadiazole ring introduces rigidity, reducing conformational flexibility compared to piperidine.
- Chlorophenyl group enhances halogen bonding but may increase toxicity.
Compound C : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Pharmacological and Physicochemical Data Table
| Compound | Core Structure | Substituents | Anti-inflammatory Activity (%) | Solubility (mg/mL) | logP |
|---|---|---|---|---|---|
| (S)-3-(4-Bromophenyl)piperidine oxalate | Piperidine | 3-(4-Bromophenyl), oxalate | Not reported | ~15 (predicted) | 2.1 |
| 4-(4'-Bromophenyl)piperidine | Piperidine | 4-(4-Bromophenyl) | Not tested | ~5 | 2.8 |
| Compound B | 1,3,4-Oxadiazole | 4-Bromophenyl, 4-chlorophenyl | 59.5 | ~3 | 3.5 |
| Compound C | 1,3,4-Oxadiazole | 4-Bromophenyl, 3,4-dimethoxyphenyl | 61.9 | ~2 | 3.2 |
Research Findings and Mechanistic Insights
- Stereochemical Impact : The (S)-enantiomer of 3-(4-bromophenyl)piperidine oxalate likely exhibits higher affinity for serotonin or dopamine receptors compared to its (R)-counterpart, as seen in analogous chiral piperidines .
- Synthetic Challenges : The oxalate salt formation in (S)-3-(4-bromophenyl)piperidine improves crystallinity but requires stringent pH control during synthesis, unlike the free base 4-(4'-bromophenyl)piperidine .
Biological Activity
(S)-3-(4-Bromophenyl)piperidine oxalate is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16BrN·C2H2O4
- Molecular Weight : 330.17 g/mol
- CAS Number : 2803376-59-0
The compound features a piperidine ring substituted with a bromophenyl group, which is crucial for its biological activity. The oxalate salt form enhances its solubility and bioavailability.
Antiviral Properties
Research indicates that piperidine derivatives, including this compound, exhibit antiviral activity. A study highlighted the efficacy of related compounds against hepatitis C virus (HCV), suggesting that structural modifications around the piperidine scaffold can lead to increased potency against viral replication stages .
- Efficacy : Compounds similar to this compound demonstrated EC50 values in the low micromolar range against HCV, indicating significant antiviral potential.
Antimicrobial Activity
Piperidine compounds have also been evaluated for their antibacterial and antifungal properties. Studies revealed that certain piperidine derivatives showed high activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
- In Vitro Studies :
- Antibacterial Activity : Compounds were tested against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Assessed using standard fungal strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromophenyl group is believed to enhance interaction with biological targets, potentially through hydrogen bonding or π-π stacking interactions.
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| 1 | Structure | Anti-HCV EC50 = 2.57 μM | |
| 2 | Structure | Antibacterial against E. coli | |
| 3 | Structure | Antifungal against C. albicans |
Case Studies
-
Antiviral Efficacy Against HCV :
A series of experiments demonstrated that piperidine derivatives could inhibit different stages of the HCV life cycle. The most effective compounds showed synergy with existing antiviral drugs, enhancing their therapeutic potential . -
Antimicrobial Screening :
A recent study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant antibacterial activity with low cytotoxicity profiles, making them promising candidates for further development .
Q & A
Q. What are the recommended synthetic routes for (S)-3-(4-Bromophenyl)piperidine oxalate?
The synthesis typically involves two steps: (1) preparation of the (S)-3-(4-bromophenyl)piperidine free base and (2) salt formation with oxalic acid. For the first step, a chiral resolution or asymmetric synthesis is required to ensure the (S)-configuration. A plausible method involves reacting 4-bromophenylmagnesium bromide with a chiral piperidine precursor (e.g., derived from (S)-proline or via enzymatic resolution). Piperidine-mediated condensation reactions, as described for similar bromophenyl-piperidine derivatives, can be adapted using polar aprotic solvents (e.g., DMF) and reflux conditions . The oxalate salt is then formed by dissolving the free base in ethanol and adding stoichiometric oxalic acid, followed by recrystallization for purity .
Q. How can researchers confirm the stereochemical purity of this compound?
Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is recommended. Compare retention times with racemic or (R)-enantiomer standards. Circular dichroism (CD) spectroscopy can also validate enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments may resolve spatial arrangements of substituents around the piperidine ring .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
The oxalate salt enhances solubility in polar solvents like water, ethanol, or DMSO. For stability testing, prepare stock solutions in DMSO (10 mM) and store at -20°C to avoid hydrolysis. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) over 14 days. Include buffered solutions (pH 4–8) to assess pH-dependent stability .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence the compound’s activity in neurological targets?
The 4-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration. Its electron-withdrawing nature may modulate receptor binding (e.g., σ1 or NMDA receptors). Structure-activity relationship (SAR) studies suggest that bromine’s size and electronegativity optimize steric and electronic interactions with hydrophobic pockets in target proteins. Compare activity against analogs with Cl, F, or methyl substituents to validate this hypothesis .
Q. What in vitro models are suitable for evaluating neuroprotective or anti-inflammatory effects?
- Neuroprotection: Use LPS-stimulated BV2 microglia to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
- Anti-inflammation: Assess suppression of NO production in RAW264.7 macrophages, as demonstrated for structurally related bromophenyl compounds .
- Neuronal viability: Test against glutamate-induced excitotoxicity in SH-SY5Y cells using MTT assays. Include positive controls (e.g., memantine) and validate via Western blot for apoptosis markers (Bcl-2, Bax) .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Single-crystal X-ray diffraction provides definitive proof of stereochemistry and intermolecular interactions. For this compound, grow crystals via slow evaporation in ethanol/water (1:1). Refinement parameters (e.g., R-factor < 5%) and hydrogen-bonding patterns (e.g., oxalate-carboxylate interactions) clarify conformational stability. Compare with analogous structures (e.g., hydrochloride salts) to address inconsistencies in torsion angles or packing motifs .
Q. What analytical strategies address contradictory bioactivity data across studies?
- Purity verification: Re-analyze batches via LC-MS to rule out impurities (>99% purity required).
- Assay standardization: Validate cell lines (e.g., passage number, mycoplasma status) and control for solvent effects (DMSO ≤0.1%).
- Meta-analysis: Cross-reference data with structurally validated analogs (e.g., 3-(4-fluorophenyl)piperidine derivatives) to identify substituent-specific trends .
Q. What mechanistic studies elucidate the compound’s interaction with polyglutamine aggregation pathways?
Employ surface plasmon resonance (SPR) to measure binding affinity to polyQ-expanded huntingtin protein. Use thioflavin T fluorescence assays to monitor inhibition of fibril formation. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites on the polyQ domain, guided by NMR chemical shift perturbations .
Methodological Guidelines
- Synthesis Optimization: Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Reproducibility: Adopt the ARRIVE guidelines for preclinical studies, including detailed experimental protocols and raw data deposition .
- Safety Protocols: Follow GHS hazard codes (e.g., H302, H315) for handling bromophenyl derivatives; use fume hoods and PPE during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
